Monotrifluoroacetyl gentamicin
Description
Monotrifluoroacetyl gentamicin is a chemically modified derivative of gentamicin, a broad-spectrum aminoglycoside antibiotic. Gentamicin itself consists of multiple structurally related components, primarily gentamicin C1, C1a, C2, and C2a, which differ in methylation patterns at specific hydroxyl groups . This compound likely targets similar bacterial ribosome-binding mechanisms as gentamicin but may exhibit distinct efficacy or safety profiles due to its modified structure .
Properties
CAS No. |
54667-98-0 |
|---|---|
Molecular Formula |
C23H42F3N5O8 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
N-[2-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-[1-(methylamino)ethyl]oxan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C23H42F3N5O8/c1-9(29-3)13-6-5-12(31-21(34)23(24,25)26)19(37-13)38-16-10(27)7-11(28)17(14(16)32)39-20-15(33)18(30-4)22(2,35)8-36-20/h9-20,29-30,32-33,35H,5-8,27-28H2,1-4H3,(H,31,34) |
InChI Key |
HTCMBMWOHKKJOC-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC |
Synonyms |
monotrifluoroacetyl gentamicin MTFA-gentamicin |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Routes for Trifluoroacetylation
Trifluoroacetylation of gentamicin typically involves selective protection of primary amines using trifluoroacetic anhydride (TFAA) under controlled conditions. This reaction aims to block specific amino groups to study their functional roles or enable further regioselective modifications.
Key Reaction Steps :
-
Amino Group Activation :
-
Selectivity :
-
Workup :
Structural Characterization
Monotrifluoroacetyl gentamicin is characterized using advanced spectroscopic and chromatographic methods:
Functional Implications
-
Antimicrobial Activity :
-
Stability :
Comparative Reactivity
Challenges and Limitations
-
Synthetic Complexity : Regioselective trifluoroacetylation requires precise stoichiometry to avoid over-acylation .
-
Analytical Interference : CF groups complicate -NMR interpretation due to signal splitting .
This synthesis and functional profile underscores the utility of this compound as a tool for probing aminoglycoside pharmacology and optimizing therapeutic candidates.
Comparison with Similar Compounds
Structural Analogues of Gentamicin
Local Delivery Systems for Gentamicin
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Monotrifluoroacetyl gentamicin in pharmacokinetic (PK) studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used to quantify this compound in biological matrices. Key validation parameters include lower limits of quantification (LLOQ <1 μg/mL), accuracy (85–115%), and precision (<15% coefficient of variation). Ensure calibration curves span clinically relevant concentrations (e.g., 0.5–50 μg/mL) and include quality controls for inter-day variability assessment .
Q. What in vitro models are recommended to assess the bactericidal activity of this compound?
- Methodological Answer : Time-kill assays (e.g., over 24–48 hours) using clinical isolates of Pseudomonas aeruginosa or Escherichia coli are standard. Measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) ratios to confirm concentration-dependent killing. Synergy with β-lactams can be evaluated via checkerboard assays (fractional inhibitory concentration index <0.5 indicates synergy) .
Q. How should researchers validate gentamicin assay protocols in biological samples?
- Methodological Answer : Follow FDA bioanalytical guidelines:
- Linearity : r² >0.99 over the calibration range.
- Precision : Intra- and inter-day coefficient of variation <15%.
- Recovery : >85% via spiked matrix comparisons.
- Stability : Test freeze-thaw cycles and long-term storage (-80°C for 6 months) .
Advanced Research Questions
Q. How can population pharmacokinetic (PopPK) modeling optimize dosing regimens for this compound?
- Methodological Answer : Use nonlinear mixed-effects modeling (e.g., NONMEM or Monolix) to analyze variability in clearance (CL) and volume of distribution (Vd). Covariates like creatinine clearance (CLcr) or body weight explain 30–50% of variability in adults. Monte Carlo simulations (10,000 subjects) predict target attainment (e.g., AUC/MIC >100) for dose individualization .
Q. What experimental designs evaluate adaptive resistance mechanisms in Gram-negative bacteria exposed to this compound?
- Methodological Answer : Conduct experimental evolution studies with controlled bottlenecks (e.g., 50,000 vs. 5,000,000 cells per transfer) and gradient antibiotic pressures (e.g., IC20–IC80). Use flow cytometry for precise cell counting and track resistance gene mutations (e.g., armA or rmtB) via whole-genome sequencing .
Q. How to develop semi-mechanistic PK/pharmacodynamic (PD) models integrating bacterial regrowth post-treatment?
- Methodological Answer : Combine PK parameters (e.g., two-compartment model) with Hill-type equations for bacterial killing (Emax model) and logistic growth models for regrowth. For example:
- Killing rate : (H = Hill coefficient).
- Regrowth : .
Validate against time-kill data and clinical outcomes .
Q. What modeling approaches address nephrotoxicity risks associated with prolonged this compound use?
- Methodological Answer : Deterministic models link cumulative AUC to biomarkers like serum creatinine (SCr) elevation. Covariate analysis (e.g., age >65, diabetes) identifies high-risk subgroups. Use Bayesian forecasting to adjust doses when SCr increases by >0.3 mg/dL within 48 hours .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing PK/PD data contradictions?
- Methodological Answer : For discordant efficacy-toxicity outcomes:
- Apply multivariate regression to identify confounding variables (e.g., hypoalbuminemia reducing drug binding).
- Use receiver operating characteristic (ROC) curves to assess predictive performance of exposure targets (AUC/MIC >100 vs. nephrotoxicity AUC >120 mg·h/L) .
Q. How to ensure reproducibility in gentamicin-related research?
- Methodological Answer : Adhere to FAIR principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
